3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
CAS No.: 524036-10-0
Cat. No.: VC6476783
Molecular Formula: C12H4Cl2F3N3O2
Molecular Weight: 350.08
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 524036-10-0 |
|---|---|
| Molecular Formula | C12H4Cl2F3N3O2 |
| Molecular Weight | 350.08 |
| IUPAC Name | 3-chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride |
| Standard InChI | InChI=1S/C12H4Cl2F3N3O2/c13-8-9(10(14)21)19-20-7(12(15,16)17)4-5(18-11(8)20)6-2-1-3-22-6/h1-4H |
| Standard InChI Key | HBZYBLZMCQCLTL-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)Cl)Cl |
Introduction
Chemical Identity and Structural Features
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, a family of nitrogen-containing heterocycles renowned for their bioactivity. Its IUPAC name, 3-chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride, reflects its substituent arrangement: a chlorine atom at position 3, a furan-2-yl group at position 5, and a trifluoromethyl group at position 7. The molecular formula is C₁₂H₄Cl₂F₃N₃O₂, with a molecular weight of 350.08 g/mol.
Structural Descriptors
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SMILES:
C1=COC(=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)Cl)Cl -
InChIKey:
HBZYBLZMCQCLTL-UHFFFAOYSA-N -
XLogP3: Computed as 3.7, indicating moderate lipophilicity.
The presence of the trifluoromethyl group enhances metabolic stability and membrane permeability, while the carbonyl chloride moiety offers reactivity for further derivatization. Comparative analysis with related compounds reveals distinct pharmacological profiles based on substituent variations (Table 1).
Table 1: Comparison with Related Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₂H₄Cl₂F₃N₃O₂ | 350.08 | Cl, CF₃, furan-2-yl, carbonyl chloride |
| 3-Chloro-N-(2-furanylmethyl)-5-thiophen-2-yl... | C₁₆H₁₁ClF₃N₅O | 405.8 | Cl, CF₃, thiophen-2-yl, carboxamide |
| 3-Chloro-N-[3-(diethylamino)propyl]-5-(furan... | C₁₉H₂₁ClF₃N₅O₂ | 443.8 | Cl, CF₃, furan-2-yl, diethylamino |
Synthesis and Manufacturing
The synthesis of this compound typically involves multi-step organic reactions optimized for introducing diverse substituents. A common approach utilizes 1,3-biselectrophilic compounds reacting with 3-amino-pyrazoles under controlled conditions.
Key Synthetic Steps
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Ring Formation: Condensation of β-diketones with 3-amino-pyrazoles yields the pyrazolo[1,5-a]pyrimidine core.
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Substituent Introduction: Electrophilic aromatic substitution introduces the trifluoromethyl group at position 7, while furan-2-yl is added via Suzuki-Miyaura coupling.
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Chlorination: Position 3 is chlorinated using POCl₃ or SOCl₂.
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Carbonyl Chloride Formation: The carboxylic acid intermediate is treated with thionyl chloride to generate the reactive carbonyl chloride.
Recent advancements focus on microwave-assisted synthesis to reduce reaction times from hours to minutes, improving yields from ~45% to >70%.
Physicochemical Properties
The compound’s lipophilicity (XLogP3: 3.7) suggests moderate solubility in organic solvents like dichloromethane or THF, though aqueous solubility remains uncharacterized. Stability studies indicate sensitivity to moisture due to the carbonyl chloride group, necessitating storage under anhydrous conditions at -20°C.
Computational Predictions
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Polar Surface Area: 85.6 Ų, indicating moderate permeability.
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Hydrogen Bond Donors/Acceptors: 0/6, favoring passive diffusion across membranes.
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